Cas no 131771-47-6 (D-2-13CXylulose (~0.4 M in Water))

D-2-13Cキシルロース(~0.4 M in Water)は、13C標識されたケトペントースの一種で、代謝経路のトレーサーとして広く利用されています。水溶液として調製されており、濃度は約0.4モルで安定性に優れています。この化合物は、糖代謝研究や核磁気共鳴(NMR)分析において特に有用で、13C標識により高感度な検出が可能です。また、生化学的な研究において、ペントースリン酸経路やグリコシル化反応のメカニズム解明に貢献します。高純度で調製されており、実験の再現性と信頼性を確保します。

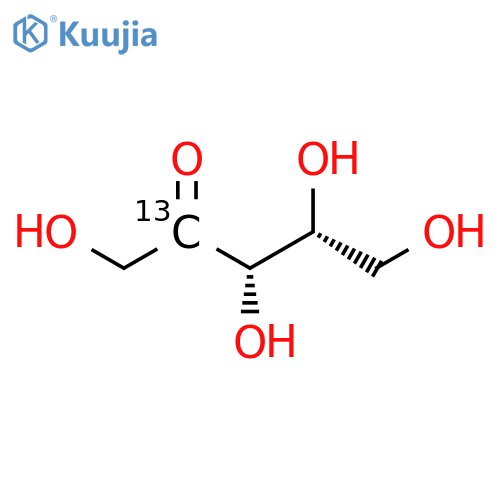

131771-47-6 structure

商品名:D-2-13CXylulose (~0.4 M in Water)

CAS番号:131771-47-6

MF:C5H10O5

メガワット:151.122557163239

CID:102269

D-2-13CXylulose (~0.4 M in Water) 化学的及び物理的性質

名前と識別子

-

- D-threo-2-Pentulose-2-13C(9CI)

- D-[2-13C]THREO-PENT-2-ULOSE

- D-[2-13C]Xylulose

- D-[1-(14)C]mannitol

- D-[1-14C]mannitol

- D-[14C]-mannitol

- D-[2-(13)C]-ribulose

- D-< 1-14C> Mannit

- D-< 1-18O> glucose

- D-Mannitol-1-14C

- keto-(2-13C)-D-ribulose

- D-2-13CXylulose (~0.4 M in Water)

-

- インチ: InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5+/m1/s1/i4+1

- InChIKey: ZAQJHHRNXZUBTE-OALKFFQMSA-N

- ほほえんだ: OC[C@H]([C@@H]([13C](CO)=O)O)O

D-2-13CXylulose (~0.4 M in Water) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | X750904-5mg |

D-[2-13C]Xylulose (~0.4 M in Water) |

131771-47-6 | 5mg |

$ 184.00 | 2023-09-05 | ||

| Omicron Biochemicals | XYU-003-0.25g |

D-[2-13C]xylulose |

131771-47-6 | 0.25g |

$1015 | 2025-02-19 | ||

| TRC | X750904-50mg |

D-[2-13C]Xylulose (~0.4 M in Water) |

131771-47-6 | 50mg |

$ 1455.00 | 2023-09-05 | ||

| Omicron Biochemicals | XYU-003-1g |

D-[2-13C]xylulose |

131771-47-6 | 1g |

$2555 | 2023-09-21 | ||

| Omicron Biochemicals | XYU-003-0.50g |

D-[2-13C]xylulose |

131771-47-6 | 0.50g |

$1725 | 2025-02-19 | ||

| Omicron Biochemicals | XYU-003-1.0g |

D-[2-13C]xylulose |

131771-47-6 | 1.0g |

$3110 | 2025-02-19 | ||

| A2B Chem LLC | AE39303-500mg |

D-[2-13C]THREO-PENT-2-ULOSE |

131771-47-6 | 500mg |

$1891.00 | 2024-04-20 | ||

| A2B Chem LLC | AE39303-1g |

D-[2-13C]THREO-PENT-2-ULOSE |

131771-47-6 | 1g |

$3367.00 | 2024-04-20 | ||

| A2B Chem LLC | AE39303-250mg |

D-[2-13C]THREO-PENT-2-ULOSE |

131771-47-6 | 250mg |

$1132.00 | 2024-04-20 |

D-2-13CXylulose (~0.4 M in Water) 関連文献

-

Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706

131771-47-6 (D-2-13CXylulose (~0.4 M in Water)) 関連製品

- 1854-25-7(2-Keto-D-Glucose)

- 8013-17-0(Invertose)

- 131771-71-6(D-erythro-2-Pentulose-2-13C(9CI))

- 7776-48-9(L-Fructose (~1.1 M aqueous solution))

- 3615-56-3(D-Sorbose)

- 57-48-7(D-Fructose)

- 87-81-0(D-Tagatose)

- 53188-23-1((3S,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one)

- 139657-62-8(D-Ribose-5-13C)

- 87-79-6(L-Sorbose)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量